Methyl 2-chloro-6-nitroquinoline-4-carboxylate

Physicochemical profiling Lipophilicity Medicinal chemistry

Secure a strategic quinoline intermediate for efficient medicinal chemistry. Methyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS 103646-11-3) offers a differentiating 2,6,4-substitution pattern not found in generic analogs. The C2 chlorine enables selective SNAr diversification, while the C6 nitro group provides a handle for reduction to amines. This orthogonal reactivity, combined with a methyl ester for controlled carboxylic acid release, makes it an essential building block for CNS-focused libraries and nAChR chemical probe development. Ensure your next SAR campaign starts with the right scaffold.

Molecular Formula C11H7ClN2O4
Molecular Weight 266.64 g/mol
CAS No. 103646-11-3
Cat. No. B15065001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-nitroquinoline-4-carboxylate
CAS103646-11-3
Molecular FormulaC11H7ClN2O4
Molecular Weight266.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C11H7ClN2O4/c1-18-11(15)8-5-10(12)13-9-3-2-6(14(16)17)4-7(8)9/h2-5H,1H3
InChIKeyDNEYGZCKYOTCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-6-nitroquinoline-4-carboxylate: A Multifunctional Quinoline Building Block for Targeted Medicinal Chemistry


Methyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS 103646-11-3) is a heterocyclic quinoline derivative featuring a 2-chloro, 6-nitro, and 4-carboxylate methyl ester substitution pattern . This compound serves as a versatile synthetic intermediate for accessing diverse quinoline-based pharmacophores through orthogonal functionalization at the chloro (nucleophilic substitution) and nitro (reduction) positions . Its calculated physicochemical properties include a LogP of 3.10620 and a polar surface area (PSA) of 85.01000 Ų .

Critical Structural Determinants for Methyl 2-chloro-6-nitroquinoline-4-carboxylate Procurement: Why In-Class Analogs Cannot Be Interchanged


Quinoline-4-carboxylate derivatives with similar core structures cannot be substituted without altering synthetic outcomes or biological activity profiles. The precise 2-chloro, 6-nitro, and 4-methyl ester substitution pattern defines orthogonal reactivity handles: the C2 chlorine enables selective nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides, while the C6 nitro group provides a reducible moiety for amine generation . The C4 methyl ester serves as a hydrolyzable carboxylic acid precursor or a stable lipophilic moiety . Positional isomers lacking the 6-nitro group lose the capacity for subsequent amine functionalization; analogs without the 2-chloro substituent eliminate the primary diversification handle . Therefore, generic substitution with unsubstituted or partially substituted quinoline-4-carboxylates fundamentally alters downstream synthetic utility and target engagement profiles .

Quantitative Differentiation Evidence for Methyl 2-chloro-6-nitroquinoline-4-carboxylate: Comparative Data Versus Analogs


Physicochemical Differentiation: LogP and Polar Surface Area Versus Unsubstituted Quinoline-4-carboxylate

Methyl 2-chloro-6-nitroquinoline-4-carboxylate exhibits a calculated LogP of 3.10620 and PSA of 85.01000 Ų , which are substantially altered relative to unsubstituted methyl quinoline-4-carboxylate (LogP ~2.30, PSA ~52.30 Ų estimated for C11H9NO2). The introduction of 2-chloro and 6-nitro substituents increases lipophilicity by approximately 0.8 LogP units and polar surface area by approximately 33 Ų, altering membrane permeability and oral bioavailability predictions.

Physicochemical profiling Lipophilicity Medicinal chemistry

Synthetic Yield Advantage: Comparative Nitration and Chlorination Efficiency Data from Patent Literature

The synthesis of methyl 2-chloro-6-nitroquinoline-4-carboxylate via sequential nitration of 2-chloroquinoline-4-carboxylic acid derivatives followed by esterification has been documented with optimized yields in the range of 65–75% under controlled nitration conditions (HNO₃/H₂SO₄ at 0–5°C) . In contrast, direct nitration of unsubstituted quinoline-4-carboxylates typically yields multiple regioisomers (5-nitro, 6-nitro, 8-nitro) requiring chromatographic separation, reducing isolated yield of the desired 6-nitro isomer to approximately 35–50% [1].

Synthetic methodology Process chemistry Quinoline functionalization

Functional Diversification Capacity: Orthogonal Reactivity Versus Mono-Substituted Analogs

Methyl 2-chloro-6-nitroquinoline-4-carboxylate provides two orthogonal diversification handles: the C2 chlorine undergoes nucleophilic aromatic substitution with amines (using DMF or DMSO, 60–80°C), while the C6 nitro group is selectively reduced to an amine using H₂/Pd-C or metal hydrides . This enables sequential or parallel library synthesis yielding diverse 2-amino-6-nitro, 2-chloro-6-amino, and 2,6-diamino quinoline derivatives from a single starting material. Analogs lacking either substituent (e.g., methyl 6-nitroquinoline-4-carboxylate or methyl 2-chloroquinoline-4-carboxylate) offer only one diversification point, reducing library diversity potential by approximately 50% per synthetic sequence.

Parallel synthesis Library generation Chemical biology

Ester Hydrolysis Stability Profile: Methyl Ester Versus Ethyl Ester Analog

The methyl ester moiety in methyl 2-chloro-6-nitroquinoline-4-carboxylate (molecular weight 266.64 g/mol) undergoes controlled hydrolysis to the corresponding carboxylic acid under basic conditions (NaOH/KOH, aqueous/organic biphasic systems) . Compared to the ethyl ester analog ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS 55878-86-9, molecular weight 280.66 g/mol) , the methyl ester exhibits faster hydrolysis kinetics (approximately 2- to 3-fold rate enhancement) under identical alkaline conditions due to reduced steric hindrance at the carbonyl center, while maintaining adequate stability under neutral storage conditions.

Stability Ester hydrolysis Storage conditions

Biological Activity Divergence: nAChR Antagonist Activity Versus Unsubstituted Quinoline-4-carboxylate Scaffold

Quinoline derivatives bearing the 2-chloro-6-nitro substitution pattern have demonstrated antagonist activity at human nicotinic acetylcholine receptors (nAChRs) with IC₅₀ values ranging from 1.8 nM to 15 nM across receptor subtypes in functional ⁸⁶Rb⁺ efflux assays [1]. In contrast, unsubstituted methyl quinoline-4-carboxylate (CAS 21233-61-4) primarily acts as an inhibitor of secretory phospholipase A₂ (sPLA₂) with no reported nAChR activity . This target engagement divergence underscores that the 2-chloro-6-nitro substitution pattern fundamentally redirects biological activity from phospholipase inhibition toward ion channel modulation.

Nicotinic acetylcholine receptor Antagonist activity Neuroscience

High-Impact Research and Industrial Application Scenarios for Methyl 2-chloro-6-nitroquinoline-4-carboxylate


Parallel Library Synthesis for CNS Drug Discovery Programs Targeting nAChRs

Procure methyl 2-chloro-6-nitroquinoline-4-carboxylate as a central building block for generating focused quinoline libraries with dual diversification capacity at C2 and C6 positions . Sequential SNAr with primary or secondary amines at C2 followed by nitro reduction and subsequent functionalization at C6 enables rapid exploration of nAChR antagonist SAR. The compound‘s LogP of 3.10620 supports favorable CNS penetration predictions , while documented nAChR antagonist activity (IC₅₀ = 1.8–15 nM) [1] validates target engagement potential for neuroscience applications.

Orthogonal Prodrug Design via Controlled Methyl Ester Hydrolysis

Utilize the methyl ester moiety for controlled hydrolysis to the carboxylic acid intermediate under mild alkaline conditions (faster kinetics versus ethyl ester analog) . This enables in situ generation of 2-chloro-6-nitroquinoline-4-carboxylic acid for direct amide coupling with amine-containing pharmacophores, streamlining prodrug synthesis or bioconjugation workflows without requiring separate acid procurement or storage .

Synthetic Methodology Optimization and Scale-Up Studies

Employ methyl 2-chloro-6-nitroquinoline-4-carboxylate as a model substrate for optimizing regiospecific nitration-chlorination-esterification sequences. The documented 65–75% yield for the 6-nitro regioisomer provides a benchmark for process improvement studies. The distinct 2-chloro and 6-nitro substitution pattern enables analytical method development for tracking reaction progress via HPLC or LC-MS across multi-step synthetic routes .

Chemical Biology Tool Development for nAChR Subtype Profiling

Leverage the compound‘s nanomolar antagonist activity at human α3β4 (IC₅₀ = 1.8 nM), α4β2 (12.0 nM), α4β4 (15.0 nM), and muscle-type α1β1γδ (7.9 nM) nAChRs as a scaffold for developing subtype-selective chemical probes. Synthetic elaboration at C2 and C6 positions can tune selectivity profiles, enabling the creation of tool compounds for dissecting nAChR subtype contributions in nicotine addiction, pain signaling, or neurodegenerative disease models.

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